molecular formula C24H16N2O5 B11927660 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid

4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B11927660
M. Wt: 412.4 g/mol
InChI Key: MSVZBBATVMKDKE-XMHGGMMESA-N
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Description

4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound featuring a pyrrolidone core substituted with a 4-nitrobenzylidene group, a phenyl ring, and a benzoic acid moiety. Its synthesis involves the condensation of 4-aminobenzoic acid with a precursor under reflux in xylenes, yielding an orange solid with a moderate efficiency of 61.5% . The structure is confirmed by $ ^1H $ NMR (500 MHz, DMSO-$ d_6 $), which reveals characteristic peaks for the aromatic protons, nitro group, and the conjugated system.

Properties

Molecular Formula

C24H16N2O5

Molecular Weight

412.4 g/mol

IUPAC Name

4-[(3E)-3-[(4-nitrophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C24H16N2O5/c27-23-19(14-16-6-10-21(11-7-16)26(30)31)15-22(17-4-2-1-3-5-17)25(23)20-12-8-18(9-13-20)24(28)29/h1-15H,(H,28,29)/b19-14+

InChI Key

MSVZBBATVMKDKE-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the condensation of 4-nitrobenzaldehyde with an appropriate amine, followed by cyclization and further functionalization. One common method involves the reaction of 4-nitrobenzaldehyde with 2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid under acidic or basic conditions to form the desired Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various pathogens and cancer cell lines.

Case Studies:

  • A study demonstrated that similar pyrrole derivatives showed promising results as COX-II inhibitors, which are crucial in managing inflammation and pain .
  • Another research highlighted the potential of nitrophenyl-containing compounds in exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .

Organic Synthesis

Due to its unique structure, this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for developing new chemical entities.

Synthesis Routes:

  • The synthesis typically involves multi-step organic reactions starting from readily available precursors like 4-nitrobenzaldehyde and pyrrole derivatives under basic conditions.

Materials Science

The compound's potential non-linear optical properties have been explored, indicating its applicability in photonic devices. The molecular stacking and interactions can lead to interesting optical behaviors that can be harnessed in advanced material applications.

Research Insights:

  • Dimeric stacks formed by similar compounds have shown promise for applications in optical devices due to their unique intermolecular interactions .

Comparative Analysis of Biological Activities

Compound TypeActivity TypeReference
Pyrrole DerivativesAntimicrobial
Nitrophenyl CompoundsAnticancer
Non-linear Optical CompoundsOptical Properties

Mechanism of Action

The mechanism of action of 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with biological molecules through its Schiff base structure. The carbon-nitrogen double bond can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid with structurally related benzoic acid derivatives and heterocyclic compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Yield
This compound C${24}$H${15}$N$3$O$5$ 425.4 (calculated) Not reported Nitrobenzylidene, phenyl, benzoic acid 61.5%
3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid C${11}$H${10}$N$2$O$2$ 202.20 138.5–139.5 Pyrazole, methyl, benzoic acid Commercial reagent
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid C${11}$H${10}$N$2$O$2$ 202.20 240–242 Pyrazole, methyl, benzoic acid Commercial reagent
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate C${31}$H${22}$F$2$N$5$O$_4$ 536.4 (M$^+$+1) 303–306 Fluorophenyl, chromenone, pyrazolopyrimidine 20%

Key Observations:

Structural Complexity and Functional Groups: The target compound’s nitrobenzylidene and pyrrolidone groups distinguish it from simpler pyrazole-based benzoic acids (e.g., entries 2 and 3). These substituents enhance π-conjugation and may influence photophysical properties . The methyl ester derivative (entry 4) incorporates fluorinated aromatic systems and a chromenone scaffold, contributing to its higher molecular weight and melting point (303–306°C) compared to the target compound .

Thermal Stability: Pyrazole-containing benzoic acids (entries 2 and 3) exhibit lower melting points (138–242°C) than the fluorinated chromenone derivative (303–306°C), suggesting that fluorination and extended aromatic systems improve thermal stability .

Synthetic Accessibility :

  • The target compound’s synthesis (61.5% yield) is more efficient than that of the methyl ester derivative (20% yield), which involves multi-step coupling reactions with palladium catalysts .

Hydrogen bonding involving the nitro and carboxylic acid groups may further stabilize the crystal lattice .

Research Findings and Implications

  • Synthesis and Characterization : The target compound’s synthesis via condensation under argon highlights the sensitivity of nitro-containing intermediates to oxidative degradation. Its $ ^1H $ NMR data confirm the presence of a conjugated system, with aromatic protons resonating in the δ 7–8 ppm range .
  • Comparative Reactivity : Unlike pyrazole-based analogs (entries 2 and 3), the nitro group in the target compound may participate in electrophilic substitution or reduction reactions, offering pathways for functionalization .

Biological Activity

4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is a complex organic compound with significant potential in biological applications. Its structure, featuring a benzoic acid moiety linked to a pyrrole derivative, suggests various pharmacological properties, including antibacterial and anti-inflammatory activities. This article explores the biological activity of this compound based on diverse scientific sources.

Structural Characteristics

The molecular formula of this compound is C18H15N2O4C_{18}H_{15}N_{2}O_{4}, and it has a molecular weight of 321.32 g/mol. The unique structural motifs include:

Property Value
Molecular FormulaC18H15N2O4C_{18}H_{15}N_{2}O_{4}
Molecular Weight321.32 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 4-nitrobenzaldehyde with an appropriate amine followed by cyclization. This process allows for modifications that can enhance yield and purity while providing avenues for further functionalization.

Antibacterial Properties

Research indicates that compounds structurally similar to this compound exhibit antibacterial properties. The presence of the nitro group is particularly significant as it enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of benzoic acid can promote the activity of protein degradation systems, which play a crucial role in cellular homeostasis and response to bacterial infections .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is attributed to its ability to modulate inflammatory responses in biological systems. Similar compounds have demonstrated efficacy in reducing inflammation markers in cell-based assays, suggesting that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects involves interactions with biological molecules through its Schiff base structure. The carbon-nitrogen double bond can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the nitro group may participate in redox reactions, contributing to the compound’s overall biological effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : A study demonstrated that derivatives of benzoic acid showed significant antibacterial activity against various strains, indicating that similar structures could be effective against pathogens .
  • Cell-Based Assays : In vitro assays revealed that compounds with similar structural motifs activated proteasomal and autophagy pathways, which are critical for cellular protein turnover and response to stressors .
  • Inflammation Modulation : Another research highlighted the anti-inflammatory properties of benzoic acid derivatives, showing a reduction in pro-inflammatory cytokines when tested in human fibroblast models .

Q & A

Q. What are the key challenges in synthesizing 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid, and how are they methodologically addressed?

The synthesis involves multi-step reactions, including condensation of pyrrolidine derivatives with nitro-substituted benzaldehyde precursors. Key challenges include:

  • By-product formation : Competing side reactions during cyclization (e.g., dimerization of intermediates).
  • Yield optimization : Adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor the desired pathway. For example, using anhydrous solvents like DMF and controlled heating (80–100°C) improves regioselectivity .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the pure compound due to its polar functional groups (carboxylic acid, nitro group) .

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the nitrobenzylidene group (δ ~8.2–8.5 ppm for aromatic protons) and the pyrrolidone ring (δ ~5.5 ppm for diastereotopic protons) .
  • X-ray crystallography : Single-crystal X-ray diffraction resolves the stereochemistry. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure, with R-factors typically <0.05 for high-resolution data .

Q. How is the compound’s preliminary biological activity screened in academic settings?

  • In vitro assays : Testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) via microbroth dilution to determine MIC values.
  • Cytotoxicity studies : MTT assays on mammalian cell lines (e.g., HEK-293) assess selectivity. Structural analogs with thiazolidinone cores show antimicrobial activity at MICs of 8–32 µg/mL .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic refinement of this compound?

SHELXL refines anisotropic displacement parameters and models disorder in the nitrobenzylidene group. Key steps include:

  • Data scaling : Correcting absorption effects using SADABS.
  • Hydrogen bonding constraints : Fixing O–H···O interactions (e.g., carboxylic acid dimers) during refinement.
  • Validation : PLATON checks for missed symmetry or twinning. SHELX’s robustness with small-molecule data ensures reliability even for low-symmetry space groups (e.g., P1\overline{1}) .

Q. What role do hydrogen-bonding patterns play in its crystal packing?

Graph set analysis (as per Etter’s rules) reveals:

  • Carboxylic acid dimers : R22_2^2(8) motifs stabilize the lattice via O–H···O interactions (2.6–2.8 Å).
  • Nitro group interactions : C–H···O contacts (3.0–3.2 Å) contribute to layered packing.
    These interactions influence solubility and melting behavior, with melting points often >250°C due to strong lattice cohesion .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

Structural Feature Biological Impact Reference
Nitrobenzylidene substituentEnhances antimicrobial activity
Carboxylic acid groupImproves solubility and bioavailability
Pyrrolidone ring conformationAffects target binding (e.g., enzyme inhibition)

Modifying the nitro group to electron-withdrawing groups (e.g., CF3_3) or optimizing the benzylidene position can enhance potency .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina models interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobials. Docking scores correlate with experimental MICs .
  • DFT calculations : B3LYP/6-311+G(d,p) optimizes the geometry and calculates electrostatic potential surfaces to identify reactive sites for derivatization .

Notes

  • Avoid abbreviations; use full chemical names.
  • References are cited numerically (e.g., ).
  • Methodological focus ensures reproducibility in academic research.

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